molecular formula C6H6FNO B1394210 3-Fluoro-5-methoxypyridine CAS No. 1060801-62-8

3-Fluoro-5-methoxypyridine

Cat. No. B1394210
M. Wt: 127.12 g/mol
InChI Key: LVRXPWCFOHZWOR-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridine is an organic compound predominantly used as a chemical building block in various industries. It is a part of the class of organic compounds known as pyrimidones .


Synthesis Analysis

The synthesis of 3-Fluoro-5-methoxypyridine involves several steps. It plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine. The synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed in detail .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-methoxypyridine is C6H6FNO . The molecular weight is 127.12 . The structure of the compound includes a pyrimidine ring, which bears a ketone .


Chemical Reactions Analysis

3-Fluoro-5-methoxypyridine is involved in various chemical reactions. For instance, it is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 3-Fluoro-5-methoxypyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines are presented . Specific methods or experimental procedures are not detailed in the source.
    • Results : The synthesis of fluoropyridines results in compounds with reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Synthesis of Pyridine Nucleosides

    • Field : Biochemistry
    • Application : 3-Fluoro-5-methoxypyridine plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine.
    • Results : The synthesis results in pyridine nucleosides related to 5-fluorocytosine.

Safety And Hazards

3-Fluoro-5-methoxypyridine is a combustible liquid that may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

Future Directions

The medicinal applications of fluorinated drugs like 3-Fluoro-5-methoxypyridine continue to expand rapidly, in part because of new developments in fluorine chemistry that extend the range of compounds that can readily be prepared with fluorine substitution . The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .

properties

IUPAC Name

3-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXPWCFOHZWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677244
Record name 3-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxypyridine

CAS RN

1060801-62-8
Record name 3-Fluoro-5-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Stakyte, M Rotheneder, K Lammens… - Nature structural & …, 2021 - nature.com
… Cryo-EM density fitting of the 3-fluoro-5-methoxypyridine ring was based on the S a … In this orientation, the 3-fluoro-5-methoxypyridine ring indicates vdW contacts of the fluorine …
Number of citations: 22 www.nature.com
RD Chambers, CW Hall, RW Millar - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… Chromatography on silica gel with DCM–light petroleum (1 : 4) as the eluent yielded 2,4,6tribromo-3-fluoro-5-methoxypyridine 10b (0.7 g, 70%), mp 116– 118 C (Found: C, 20.0; H, 0.8; …
Number of citations: 63 pubs.rsc.org
H Benmansour - 2001 - etheses.dur.ac.uk
1- The synthesis of unusually substituted halo-fluoroheterocycles has been achieved. 2,4,6-Tribromo-3,5-difluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine were prepared from …
Number of citations: 4 etheses.dur.ac.uk

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